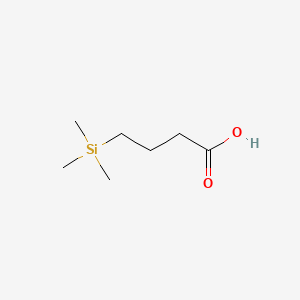

4-Trimethylsilylbutanoic acid

CAS No.: 2345-40-6

Cat. No.: VC8413175

Molecular Formula: C7H16O2Si

Molecular Weight: 160.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2345-40-6 |

|---|---|

| Molecular Formula | C7H16O2Si |

| Molecular Weight | 160.29 g/mol |

| IUPAC Name | 4-trimethylsilylbutanoic acid |

| Standard InChI | InChI=1S/C7H16O2Si/c1-10(2,3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9) |

| Standard InChI Key | SZCGFQALLUBALV-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)CCCC(=O)O |

| Canonical SMILES | C[Si](C)(C)CCCC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of a four-carbon aliphatic chain terminating in a carboxylic acid group () and a trimethylsilyl () moiety at the terminal carbon. This configuration introduces steric hindrance and electronic effects that influence its reactivity. The silyl group enhances stability against nucleophilic attack while moderating the acidity of the carboxylic acid compared to unsubstituted butanoic acid .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 160.286 g/mol | |

| Exact Mass | 160.092 g/mol | |

| LogP | 2.189 | |

| Polar Surface Area | 37.3 Ų |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A validated route involves the lithiation of 2-(trimethylsilyl)acetic acid followed by alkylation. As detailed in The Journal of Organic Chemistry :

-

Lithiation: Treatment of 2-(trimethylsilyl)acetic acid with -butyllithium (-BuLi, 2.1 equiv) at −78°C generates a stabilized enolate.

-

Alkylation: Subsequent addition of an alkyl halide (1.05 equiv) at 0°C extends the carbon chain, yielding 4-trimethylsilylbutanoic acid after acidic workup .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The group undergoes standard transformations:

-

Esterification: Reacts with alcohols under acid catalysis to form silylated esters.

-

Amide Formation: Couples with amines via carbodiimide-mediated activation.

Silyl Group Reactivity

The moiety is susceptible to protodesilylation under acidic or basic conditions, enabling its use as a transient protecting group. For example, treatment with tetra--butylammonium fluoride (TBAF) cleaves the silyl group, regenerating butanoic acid derivatives .

Applications in Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume